molecular formula C15H18O3 B209137 (3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one CAS No. 7727-79-9

(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one

Cat. No.: B209137
CAS No.: 7727-79-9
M. Wt: 246.30 g/mol
InChI Key: CVIVANCKIBYAOP-KOMYPQRHSA-N
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Scientific Research Applications

Biochemical Analysis

Biochemical Properties

Zederone interacts with various enzymes and proteins within the cell. It has been found to significantly inhibit the proliferation of SKOV3 cells, a human ovarian cancer cell line . This is achieved through the downregulation of mTOR and phosphorylated p70 S6 kinase (p-p70s6K) protein expressions . These interactions suggest that Zederone plays a significant role in biochemical reactions, particularly those involving cell proliferation and growth.

Cellular Effects

Zederone has been shown to have a profound impact on various types of cells and cellular processes. In a study investigating the hepatotoxicity of Zederone in mice, it was found that Zederone induced liver enlargement and scattered white foci over the organ . It also decreased the activity of superoxide dismutase and the hepatic glutathione content, while increasing the messenger RNA (mRNA) expression of Cyp2b10 and Cyp3a11, which are the main drug-metabolizing enzymes in the liver .

Molecular Mechanism

Zederone exerts its effects at the molecular level through several mechanisms. It downregulates the protein expressions of mTOR and phosphorylated p70 S6 kinase (p-p70s6K) in SKOV3 cells . This suggests that Zederone may inhibit these enzymes, thereby affecting cell proliferation. Additionally, Zederone increases the mRNA expression of Cyp2b10 and Cyp3a11, indicating a potential role in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Zederone has been observed to induce liver enlargement and scattered white foci over the organ 24 hours after injection in mice This suggests that Zederone may have time-dependent effects on cellular function

Dosage Effects in Animal Models

In animal models, the effects of Zederone have been observed to vary with different dosages. Mice treated with Zederone at a dose of 100 mg/kg body weight or above showed several toxic signs that progressed from a decrease in locomotor activity, tremor, weakness of hind limbs (paraplegia), diarrhea, and drowsiness to, eventually, death .

Metabolic Pathways

It is known that Zederone affects the expression of Cyp2b10 and Cyp3a11, which are the main drug-metabolizing enzymes in the liver . This suggests that Zederone may be involved in drug metabolism pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one can be synthesized through various methods. One approach involves the use of (E)-5-halegeno-4-hexanoic acid alkyl ester as a starting material . The synthesis process includes several steps, such as esterification, cyclization, and purification, to obtain the final product .

Industrial Production Methods

Industrial production of zederone typically involves the extraction of the compound from the rhizomes of Zingiber zerumbet or Curcuma elata. The extraction process includes hydrodistillation, followed by purification and recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Zederone can be achieved through a multi-step process starting from readily available starting materials.", "Starting Materials": [ "Vanillin", "Acetone", "Methanol", "Potassium hydroxide", "Benzaldehyde", "Sodium borohydride", "Ethanol", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Petroleum ether", "Dichloromethane" ], "Reaction": [ "Step 1: Synthesis of 2-hydroxy-5-methoxybenzaldehyde by reacting vanillin with acetone in the presence of potassium hydroxide and methanol.", "Step 2: Reduction of 2-hydroxy-5-methoxybenzaldehyde to 2-hydroxy-5-methoxybenzyl alcohol using sodium borohydride in ethanol.", "Step 3: Preparation of 2-hydroxy-5-methoxybenzyl chloride by reacting 2-hydroxy-5-methoxybenzyl alcohol with thionyl chloride in dichloromethane.", "Step 4: Synthesis of 1-(2-hydroxy-5-methoxyphenyl)ethanone by reacting 2-hydroxy-5-methoxybenzyl chloride with benzaldehyde in the presence of anhydrous aluminum chloride.", "Step 5: Preparation of Zederone by reacting 1-(2-hydroxy-5-methoxyphenyl)ethanone with magnesium sulfate and hydrochloric acid in petroleum ether." ] }

CAS No.

7727-79-9

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(3R,5R,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one

InChI

InChI=1S/C15H18O3/c1-9-5-4-6-15(3)14(18-15)13(16)12-10(2)8-17-11(12)7-9/h5,8,14H,4,6-7H2,1-3H3/b9-5+/t14-,15+/m0/s1

InChI Key

CVIVANCKIBYAOP-KOMYPQRHSA-N

Isomeric SMILES

C/C/1=C\CC[C@@]2([C@@H](O2)C(=O)C3=C(C1)OC=C3C)C

SMILES

CC1=CCCC2(C(O2)C(=O)C3=C(C1)OC=C3C)C

Canonical SMILES

CC1=CCCC2(C(O2)C(=O)C3=C(C1)OC=C3C)C

Appearance

Powder

melting_point

153.5-154°C

physical_description

Solid

Synonyms

zederone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one
Reactant of Route 2
(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one
Reactant of Route 3
(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one
Reactant of Route 4
(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one
Reactant of Route 5
(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one
Reactant of Route 6
Reactant of Route 6
(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one
Customer
Q & A

Q1: What is the molecular formula and weight of Zederone?

A1: Zederone has a molecular formula of C15H18O3 and a molecular weight of 246.3 g/mol. []

Q2: What spectroscopic data is available for Zederone?

A2: The structure of Zederone has been extensively studied using various spectroscopic methods, including 1H NMR, 13C NMR, DEPT, COSY, HMBC, HSQC, NOESY, IR, UV, GC-MS, and LC-MS. [, , ] Additionally, X-ray crystallographic analysis has been performed on a Zederone derivative, 12-bromozederone, confirming its absolute configuration. []

Q3: Can you describe the key structural features of Zederone based on its spectroscopic data?

A3: Zederone is a sesquiterpene ketone possessing a furanogermacrane skeleton. Its structure contains a ten-membered ring with two methyl groups in axial positions. The molecule also features a planar epoxy ring and a planar furyl ring, which are inclined to each other at an angle of 44.84°. The α,β-carbonyl system in Zederone adopts an S-cis conformation. [, , ]

Q4: What is the primary biological activity associated with Zederone?

A4: Zederone has demonstrated promising anti-cancer activity in several studies. Research suggests it inhibits the proliferation of various cancer cell lines, including ovarian cancer [], breast cancer [, , , , , ], and leukemia [, ].

Q5: How does Zederone exert its anti-cancer effects?

A5: While the exact mechanism of action is still under investigation, studies suggest that Zederone might exert its anti-cancer effects through multiple pathways. One proposed mechanism involves the inhibition of the mTOR/p70s6K signaling pathway, crucial for cell growth and proliferation, as observed in ovarian cancer cells. [] Another study suggested that Zederone induces apoptosis, a programmed cell death mechanism, in breast cancer cells potentially through the activation of caspase-3. []

Q6: Besides anti-cancer activity, does Zederone exhibit other biological activities?

A6: Yes, Zederone has shown other promising biological activities in preclinical studies. It exhibits anti-inflammatory properties by suppressing TPA-induced inflammation in mouse ears, demonstrating comparable activity to indomethacin, a commonly used anti-inflammatory drug. [] Additionally, Zederone has demonstrated antioxidant activity in the oxygen radical absorbance capacity (ORAC) assay, scavenging free radicals and protecting cells from oxidative damage. [, ]

Q7: Has Zederone been investigated for its potential in treating neurological disorders?

A7: Preliminary research suggests Zederone might have potential in treating dementia. A study using an aluminum-induced dementia rat model found that Zederone administration improved cognitive function and reduced amyloid plaque formation in the brain. [] This study also observed a positive shift in the fecal microbial profile of treated rats, suggesting a potential role of Zederone in modulating gut microbiota, which is increasingly recognized as a factor influencing brain health. []

Q8: Are there any traditional medicinal uses of plants containing Zederone?

A8: Yes, Zederone is found in several plants traditionally used in various cultures for medicinal purposes. For example, Curcuma zedoaria (white turmeric) is used in traditional medicine in Southeast Asia to treat various ailments, including cancer, inflammation, and digestive issues. [, ] Similarly, Curcuma caesia (black turmeric) is traditionally used in India as an anti-inflammatory and anti-asthmatic agent. []

Q9: What is known about the pharmacokinetics of Zederone?

A9: Information about the absorption, distribution, metabolism, and excretion (ADME) of Zederone is limited. Further research is needed to understand the pharmacokinetic profile of this compound.

Q10: Has Zederone shown any toxicity in preclinical studies?

A10: While Zederone shows promise as a potential therapeutic agent, it's crucial to consider its safety profile. A study investigating the hepatotoxicity of Zederone in mice found that it induced liver enlargement and scattered white foci on the organ surface at higher doses. [] Zederone administration also led to hepatic centrilobular necrosis, increased plasma alanine transaminase activity, and elevated total bilirubin levels, indicating liver damage. [, ]

Q11: What are the potential mechanisms behind Zederone-induced hepatotoxicity?

A11: The study investigating Zederone-induced hepatotoxicity suggests that the compound might be metabolized in the liver by cytochrome P450 (CYP) enzymes. [] It was observed that Zederone increased the expression of CYP2B10 and CYP3A11, enzymes involved in drug metabolism. [, ] This induction of CYPs could lead to the formation of reactive metabolites, contributing to oxidative stress and liver cell injury. []

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